![molecular formula C10H9NO4 B1597873 (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 26494-55-3](/img/structure/B1597873.png)
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
Synthesis Analysis
The compound and its analogues, including [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid], have been synthesized and evaluated for their antibacterial activity. The compound’s related structures have been used in metabolic studies. For instance, labeled 2-oxo-2H-1,3-benzoxazine-3 (4H)-acetamide (a related compound) has been synthesized and used in metabolic studies involving humans, identifying several metabolites and aiding in understanding drug metabolism.Molecular Structure Analysis
The molecular structure of OABA can be represented by the InChI code: 1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7 (8)11 (9)5-10 (13)14/h1-4H,5-6H2, (H,13,14) . This indicates the presence of a benzoxazinone core in the molecule.Chemical Reactions Analysis
OABA and its derivatives are valuable in synthetic chemistry, aiding in the synthesis of various biologically active molecules. Studies have demonstrated their use in creating cyclic hydroxamic acids and lactams, which are important in medicinal chemistry.Physical And Chemical Properties Analysis
OABA is a solid at room temperature . Its molecular weight is 207.19 g/mol . The compound is stable under normal conditions and should be stored at ambient temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid”, focusing on six unique applications:
Synthesis of Benzoxazinone Derivatives
This compound is used as a reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation, which is a key step in the synthesis of various benzoxazinone derivatives .
Antiviral Research
The compound has been utilized in the synthesis of novel derivatives for antiviral studies. These derivatives are tested for their efficacy against various viral infections .
Cancer Research
In vitro antiproliferative activity of synthetic compounds derived from this acid has been evaluated against different human cancer cell lines, indicating its potential use in cancer research .
KATP Channel Opener for Antihypertensives
Derivatives of this compound have been tested for their biological activity as KATP channel openers, which are used as antihypertensive agents .
COX Inhibitor Activity
The compound has been studied for its COX-1 and COX-2 inhibitory activity, which is significant in the development of anti-inflammatory drugs .
One-Pot Synthesis Applications
It has been used in one-pot synthesis methods to prepare various quinoxalines, demonstrating its versatility in synthetic organic chemistry .
Safety And Hazards
properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGLODLVBYOXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370894 | |
Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
CAS RN |
26494-55-3 | |
Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.